molecular formula C13H24N2O2 B2771722 Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate CAS No. 2091455-57-9

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate

Cat. No. B2771722
CAS RN: 2091455-57-9
M. Wt: 240.347
InChI Key: BRLNQMBXTGCPBH-UHFFFAOYSA-N
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Description

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate is a chemical compound with the molecular formula C13H24N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate is complex, with a spirocyclic structure that includes two nitrogen atoms and a carboxylate group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate, such as its melting point, boiling point, density, and toxicity, can be determined using various analytical techniques .

Scientific Research Applications

Supramolecular Arrangements and Crystallography

One study explores the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds structurally similar to Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate. This research discusses the synthesis of various diazaspirodecanes and their molecular and crystal structures, highlighting how substituents on the cyclohexane ring influence supramolecular arrangements. The study emphasizes the importance of hydrogen bonding and substituent interactions in defining crystal structures (Graus et al., 2010).

Synthesis and Conformational Analysis

Another area of research focuses on the synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides. These compounds, including variants of Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate, are synthesized as constrained surrogates for dipeptides. Their structure and conformational properties are investigated for potential applications in peptide synthesis and the development of bioactive molecules (Fernandez et al., 2002).

NMR Spectroscopy in Structural Elucidation

The use of NMR spectroscopy for the assignment of relative configurations in spirodecanes is another significant application. This research demonstrates how NMR techniques can elucidate the stereochemistry of complex spirocyclic compounds, providing insights into their molecular structure and the effects of substituents on their conformation (Guerrero-Alvarez et al., 2004).

Synthetic Routes and Chemical Reactivity

The development of synthetic routes for spirocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, showcases the chemical reactivity and potential for generating biologically active heterocyclic compounds. This research outlines a general procedure for synthesizing spirocyclic tetrahydrofurans, demonstrating the versatility of these synthetic approaches for accessing new chemical spaces (Moskalenko & Boev, 2012).

Novel Drug Scaffolds and Anticonvulsant Profiles

Research into the anticonvulsant profiles of certain diazaspirodecanes highlights the therapeutic potential of compounds structurally related to Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate. This study synthesizes and evaluates the anticonvulsant activity of various diazaspirodecanes, identifying compounds with significant potency compared to established drugs. Such research underscores the relevance of these compounds in drug discovery and development (Aboul-Enein et al., 2014).

properties

IUPAC Name

tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(5-4-6-13)14-8-10-15/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLNQMBXTGCPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate

CAS RN

2091455-57-9
Record name tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate
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